molecular formula C18H18F3N3OS2 B3617326 N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No. B3617326
M. Wt: 413.5 g/mol
InChI Key: IINPLLVMTGBWDX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a trifluoromethyl group, an amine group, a carbonothioyl group, and a carboxamide group attached to a thiophene ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the formation of the carbonothioyl and carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the piperidine ring and the trifluoromethyl group could potentially influence the overall shape and polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amine group could participate in acid-base reactions, the carbonothioyl group could undergo addition reactions, and the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar trifluoromethyl group could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

properties

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS2/c19-18(20,21)12-6-7-14(24-8-2-1-3-9-24)13(11-12)22-17(26)23-16(25)15-5-4-10-27-15/h4-7,10-11H,1-3,8-9H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINPLLVMTGBWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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